molecular formula C8H6N2O2 B1418101 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 27420-41-3

2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1418101
CAS No.: 27420-41-3
M. Wt: 162.15 g/mol
InChI Key: VVAVOWMMXLKTHN-UHFFFAOYSA-N
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Description

2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is known for its unique chemical structure, which combines a pyridine ring fused with a pyrimidine ring. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the thermal condensation of 2-aminopyridine with diethyl malonate . This reaction is carried out under controlled conditions, with the temperature maintained between 100°C and 110°C for approximately 6 hours. The reaction yields two different malonyl heterocycles, with the major product being the desired pyridopyrimidinone .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using multicomponent reactions (MCRs). These reactions are highly efficient and allow for the rapid construction of complex molecular structures from simple building blocks. MCRs are favored in industrial production due to their high atom economy and selectivity .

Mechanism of Action

The mechanism of action of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and receptors, thereby disrupting essential cellular processes in pathogenic organisms . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of a pyridine ring fused with a pyrimidine ring, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

2-hydroxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAVOWMMXLKTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950100, DTXSID30989793
Record name 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27420-41-3, 6966-58-1
Record name 27420-41-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC68040
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Customer
Q & A

Q1: What are some of the key reactions 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can undergo?

A1: this compound (1) exhibits versatility in chemical transformations. Research indicates its successful alkylation under solid-liquid phase transfer catalysis (PTC) conditions using tetrabutylammonium bromide and potassium carbonate. This reaction with alkyl halides yields various 2-alkoxy products. [] Additionally, under similar PTC conditions, reacting compound 1 with epichlorohydrin or chloroacetonitrile produces novel O1,O3-disubstituted glycerol and oxazolopyridopyrimidone betaine derivatives, respectively. [] Furthermore, the compound can undergo halogenation using different halogenating agents to yield 3-halo-, 3,3-dihalo, and 2,3-dihalopyrido[1,2-a]pyrimidines. [] These reactions highlight the potential of this compound as a building block for more complex molecules.

Q2: Can this compound be used to synthesize more complex structures?

A2: Yes, this compound serves as a valuable precursor for synthesizing heteroannulated chromeno[2,3-b]pyridines. [] When reacted with 2-amino-6-methylchromone-3-carboxaldehyde in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, it readily forms a variety of these fused heterocyclic systems. [] This method highlights the utility of this compound in constructing diverse and potentially biologically active compounds.

Q3: Has this compound shown any promising biological activity?

A3: While research primarily focuses on the synthesis and reactivity of this compound derivatives, one study investigated a related compound, 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (BHPP), for its effect on plant senescence. BHPP demonstrated an ability to inhibit senescence in soybean seedlings under low CO2 conditions. [] This finding suggests potential applications for this class of compounds in plant science and warrants further exploration of their biological activities.

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